Pcsk9-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

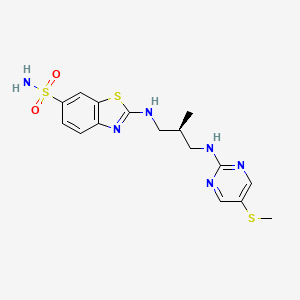

Molecular Formula |

C16H20N6O2S3 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide |

InChI |

InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1 |

InChI Key |

VHVWCSYDVSWCPC-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Canonical SMILES |

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Small-Molecule PCSK9 Inhibitors: A Technical Guide to Their Mechanism of Action on the LDL Receptor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information was found for a specific compound designated "Pcsk9-IN-16." This technical guide therefore provides a comprehensive overview of the mechanism of action for orally bioavailable, small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a validated therapeutic target for hypercholesterolemia. The data and methodologies presented are synthesized from published research on various small-molecule PCSK9 inhibitors.

Core Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding event initiates the internalization of the PCSK9-LDLR complex.[3] Once inside the cell within endosomes, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in lysosomes.[2][4] The resulting reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of circulating LDL-C, and consequently, higher plasma LDL-C levels.[1][5]

Small-molecule inhibitors of PCSK9 are designed to interfere with this process. Unlike monoclonal antibodies that bind to circulating PCSK9, these orally bioavailable compounds can act through various mechanisms, including:

-

Directly inhibiting the PCSK9-LDLR protein-protein interaction: Many small molecules are designed to bind to PCSK9 at the interface where the LDLR EGF-A domain docks, thereby sterically hindering the formation of the PCSK9-LDLR complex.[6]

-

Inhibiting PCSK9 synthesis: Some compounds can interfere with the translation of PCSK9 mRNA, reducing the overall production of the PCSK9 protein.[7]

-

Blocking PCSK9 secretion: Certain small molecules may disrupt the cellular machinery responsible for the secretion of mature PCSK9 from hepatocytes.[7][8]

The ultimate effect of these actions is an increase in the number of LDLRs on the surface of liver cells, leading to enhanced clearance of LDL-C from the bloodstream.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PCSK9 and its Inhibition

The following diagram illustrates the molecular pathway of PCSK9-mediated LDLR degradation and the points of intervention for small-molecule inhibitors.

References

- 1. nps.org.au [nps.org.au]

- 2. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pcsk9-IN-16: A Technical Primer on a Novel PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and associated cardiovascular diseases. This technical guide delves into the available information on Pcsk9-IN-16, a potent inhibitor of PCSK9, and provides a broader context of PCSK9 inhibition for researchers and drug development professionals. While detailed proprietary data on this compound remains confidential, this document collates publicly accessible information and situates it within the landscape of contemporary PCSK9-targeted therapies.

Introduction to PCSK9 and Its Role in Cholesterol Homeostasis

PCSK9 is a serine protease that plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding initiates the internalization of the PCSK9-LDLR complex, trafficking it to the lysosome for degradation.[1][2] By promoting LDLR degradation, PCSK9 effectively reduces the number of LDLRs available on the cell surface to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2] The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies demonstrating that gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of coronary artery disease.[1]

This compound: A Potent PCSK9 Inhibitor

This compound is a potent, small molecule inhibitor of PCSK9.[4] Information regarding this compound is primarily available through its listing by chemical suppliers for research purposes and its reference in patent literature.

Publicly Available Data:

| Parameter | Information | Source |

| Compound Name | This compound | MedchemExpress |

| Activity | Potent PCSK9 inhibitor | MedchemExpress[4] |

| Patent Reference | WO2020150474, Example 87 | MedchemExpress[4] |

| Therapeutic Potential | Hypercholesterolemia and other cardiovascular diseases research | MedchemExpress[4] |

At present, the specific chemical structure, quantitative physicochemical properties, and detailed biological activity data for this compound are not publicly disclosed. The compound is designated for research use only.

The Landscape of PCSK9 Inhibitors

The therapeutic potential of inhibiting PCSK9 has led to the development of several classes of inhibitors, each with a distinct mechanism of action.

Monoclonal Antibodies

The first generation of FDA-approved PCSK9 inhibitors are monoclonal antibodies (mAbs) such as evolocumab and alirocumab.[5] These biologics bind with high affinity and specificity to circulating PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the hepatocyte surface, leading to increased LDL-C clearance from the circulation.

Small Interfering RNA (siRNA)

Inclisiran is a synthetic small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for PCSK9.[5] By degrading the PCSK9 mRNA within hepatocytes, inclisiran effectively inhibits the synthesis of the PCSK9 protein, leading to a sustained reduction in circulating PCSK9 levels and consequently lower LDL-C.

Small Molecule and Peptide Inhibitors

The development of orally bioavailable small molecule and peptide inhibitors of PCSK9 represents a significant area of ongoing research. These agents aim to disrupt the protein-protein interaction between PCSK9 and the LDLR. Enlicitide (MK-0616) is a notable example of an oral macrocyclic peptide PCSK9 inhibitor currently in late-stage clinical development.[6][7][8][9]

Table 1: Comparison of Representative PCSK9 Inhibitors

| Inhibitor Class | Example(s) | Mechanism of Action | Route of Administration | Dosing Frequency |

| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9, preventing LDLR interaction.[5] | Subcutaneous Injection | Every 2 to 4 weeks |

| siRNA | Inclisiran | Inhibits hepatic synthesis of PCSK9 via RNA interference.[5] | Subcutaneous Injection | Twice yearly (after initial doses) |

| Oral Macrocyclic Peptide | Enlicitide (MK-0616) | Binds to PCSK9 and inhibits its interaction with the LDLR.[6][7] | Oral | Once daily |

| Small Molecule | This compound | Potent PCSK9 inhibitor (specific mechanism not detailed publicly).[4] | Not specified (research compound) | Not applicable |

Experimental Protocols for Assessing PCSK9 Inhibitory Activity

The evaluation of novel PCSK9 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.

In Vitro Binding Assays

Surface Plasmon Resonance (SPR): This technique is commonly used to measure the binding affinity and kinetics of an inhibitor to PCSK9.

-

Principle: Immobilized PCSK9 on a sensor chip is exposed to varying concentrations of the inhibitor. The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

-

Methodology:

-

Recombinant human PCSK9 is immobilized on a CM5 sensor chip via amine coupling.

-

A serial dilution of the test compound (e.g., this compound) is prepared in a suitable running buffer.

-

The compound solutions are injected over the sensor surface at a constant flow rate.

-

Association and dissociation phases are monitored.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based Assays

LDLR Uptake Assay: This assay assesses the functional effect of a PCSK9 inhibitor on the ability of liver cells to take up LDL.

-

Principle: PCSK9 reduces the uptake of fluorescently labeled LDL by cultured liver cells (e.g., HepG2). An effective inhibitor will reverse this effect.

-

Methodology:

-

HepG2 cells are seeded in a multi-well plate and allowed to adhere.

-

Cells are treated with recombinant human PCSK9 in the presence or absence of varying concentrations of the test inhibitor for a defined period.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.

-

Cells are washed to remove unbound DiI-LDL.

-

The fluorescence intensity within the cells is quantified using a plate reader or fluorescence microscopy.

-

The concentration of the inhibitor that restores 50% of the LDL uptake (IC50) is calculated.

-

Visualizing PCSK9 Pathways and Workflows

To better understand the complex processes involved in PCSK9 modulation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: PCSK9-mediated LDLR degradation and inhibition.

Caption: Workflow for PCSK9 inhibitor discovery and development.

Conclusion

This compound represents an intriguing new tool for researchers exploring the inhibition of the PCSK9 pathway. While specific details on its structure and properties are not yet in the public domain, its availability for research purposes allows for its independent evaluation and comparison against other classes of PCSK9 inhibitors. The continued development of potent, and particularly orally bioavailable, PCSK9 inhibitors holds the promise of providing more accessible and convenient therapeutic options for the management of hypercholesterolemia and the reduction of cardiovascular risk. As research in this area progresses, a deeper understanding of the structure-activity relationships of small molecule inhibitors like this compound will be crucial for the design of next-generation therapies.

References

- 1. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merck.com [merck.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merck.com [merck.com]

- 7. drughunter.com [drughunter.com]

- 8. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

Unveiling Pcsk9-IN-16: A Technical Primer on a Novel Small Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful strategy for lowering low-density lipoprotein cholesterol (LDL-C). While monoclonal antibodies have validated PCSK9 as a therapeutic target, the quest for orally bioavailable small molecule inhibitors remains a significant focus of research. This technical guide delves into the discovery and synthesis of Pcsk9-IN-16, a potent small molecule inhibitor of PCSK9. We will explore its mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and present available quantitative data in a structured format. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the advancement of small molecule PCSK9 inhibitors.

Introduction: The Role of PCSK9 in Cholesterol Metabolism

PCSK9 is a serine protease that plays a critical role in the regulation of LDL-C levels.[1] It is primarily synthesized in the liver and secreted into the bloodstream.[2][3] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][4] This binding initiates the internalization of the PCSK9-LDLR complex, leading to the degradation of the LDLR in lysosomes.[5] By promoting LDLR degradation, PCSK9 reduces the number of LDLRs available on the hepatocyte surface to clear LDL-C from the circulation, resulting in elevated plasma LDL-C levels.[1][4]

The discovery that loss-of-function mutations in the PCSK9 gene are associated with low LDL-C levels and a reduced risk of cardiovascular disease spurred the development of PCSK9 inhibitors.[6] The first generation of these inhibitors were monoclonal antibodies, such as alirocumab and evolocumab, which have demonstrated significant efficacy in lowering LDL-C.[7] However, the development of orally bioavailable small molecule inhibitors remains a key objective to provide a more convenient and potentially more accessible therapeutic option.

Discovery of this compound

This compound is a potent, small molecule inhibitor of PCSK9 that was identified through research efforts focused on discovering novel pharmacophores capable of binding to the PCSK9 protein.[8] This compound is disclosed in patent WO2020150474, where it is described as having the potential for use in the treatment of hypercholesterolemia and other cardiovascular diseases.[8][9] The discovery of this class of heteroaryl compounds represents a significant step towards the development of oral PCSK9-targeted therapies.

Further structural insights into the binding of similar small molecules to PCSK9 may be gleaned from crystallographic studies. For instance, the Protein Data Bank (PDB) entry 6U26 details the crystal structure of PCSK9 in complex with a small molecule designated as "compound 16".[10] This structure reveals that the compound binds to an allosteric pocket located between the catalytic and C-terminal domains of PCSK9, a previously uncharacterized binding site.[10] While it is not definitively confirmed that "compound 16" is identical to this compound, the exploration of such allosteric sites is a promising avenue for the design of potent and specific small molecule inhibitors.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2020150474, specifically in example 87.[8][9] The following is a summary of the synthetic protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-1-(6-(methylthio)pyrazin-2-yl)ethan-1-amine

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Step 1: Coupling Reaction. To a solution of (R)-1-(6-(methylthio)pyrazin-2-yl)ethan-1-amine in dichloromethane (DCM) is added triethylamine. The mixture is stirred at room temperature.

-

Step 2: Addition of the Benzothiadiazole Moiety. A solution of 2-chloro-7,7-dioxido-7λ⁶-benzo[d][9][10][11]thiadiazole in DCM is added dropwise to the reaction mixture.

-

Step 3: Reaction Monitoring and Work-up. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized summary. For precise quantities, reaction conditions, and analytical characterization, please refer to the detailed procedure in patent WO2020150474, example 87.

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the PCSK9 protein.[9] While the exact mechanism of inhibition for this compound is not explicitly detailed in the public domain, the patent suggests that this class of compounds binds to the PCSK9 protein.[8] The discovery of an allosteric binding site for a similar small molecule in PDB entry 6U26 suggests a potential non-competitive mechanism of action.[10] By binding to PCSK9, this compound would likely disrupt the interaction between PCSK9 and the LDLR, thereby preventing the degradation of the LDLR and increasing its recycling to the hepatocyte surface. This leads to enhanced clearance of LDL-C from the circulation.

Quantitative Data

Currently, specific quantitative data for the biological activity of this compound, such as IC50 or KD values, are not publicly available in peer-reviewed literature. The primary source of information is the patent literature, which establishes it as a potent inhibitor.[8][9]

| Compound | Target | Activity Metric | Value | Source |

| This compound | PCSK9 | Potent Inhibitor | N/A | Patent WO2020150474[8][9] |

N/A: Not available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PCSK9 signaling pathway and a general workflow for the discovery and evaluation of small molecule PCSK9 inhibitors.

Caption: PCSK9-mediated LDLR degradation pathway.

Caption: General workflow for small molecule drug discovery.

Conclusion and Future Directions

This compound represents a promising development in the ongoing effort to create orally available small molecule inhibitors of PCSK9. While detailed biological data remains largely within the confines of patent literature, the identification and synthesis of this compound underscore the feasibility of targeting PCSK9 with non-biologic therapeutics. Future research will likely focus on the detailed characterization of the mechanism of action, in vivo efficacy, and safety profile of this compound and related compounds. The elucidation of the crystal structure of PCSK9 in complex with such inhibitors will be instrumental in guiding further structure-based drug design efforts to optimize potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe and effective oral medication that can provide a convenient and broadly accessible treatment option for patients with hypercholesterolemia, thereby reducing the global burden of cardiovascular disease.

References

- 1. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pcsk9 inhibitors and methods of use thereof - Patent WO-2020150474-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rcsb.org [rcsb.org]

- 11. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Pcsk9-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.

Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies targeting PCSK9 have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors. This document provides a comprehensive technical guide on the in vitro characterization of Pcsk9-IN-16, a novel small molecule inhibitor of the PCSK9-LDLR protein-protein interaction.

PCSK9 Signaling and Point of Intervention

The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the inhibitory action of this compound.

Biochemical Characterization of this compound

The initial characterization of this compound involves biochemical assays to determine its potency in disrupting the PCSK9-LDLR interaction and to define its binding kinetics.

Data Summary: Biochemical Assays

| Assay Type | Parameter | Value |

| HTRF Binding Assay | IC50 | 323 nM[1] |

| Surface Plasmon Resonance (SPR) | KD (Affinity) | 2.50 µM[2] |

| kon (Association Rate) | 4.04 x 103 M-1s-1[3] | |

| koff (Dissociation Rate) | 8.74 x 10-2 s-1[3] |

Experimental Protocol: HTRF Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to quantify the binding of PCSK9 to the LDLR's Epidermal Growth Factor-like repeat A (EGF-A) domain. The assay measures the ability of this compound to inhibit this interaction.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Dilute recombinant biotinylated human PCSK9 and Europium (Eu)-cryptate labeled LDLR-EGF-A domain to their final assay concentrations in an appropriate assay buffer.

-

Prepare a detection solution containing Streptavidin-XL665 (SA-XL665).

-

-

Assay Procedure:

-

Dispense the this compound serial dilutions and controls (e.g., DMSO for no inhibition, a known inhibitor for positive control) into a low-volume 384-well plate.

-

Add the pre-mixed Biotin-PCSK9 and Eu-LDLR-EGF-A solution to all wells.

-

Incubate the plate at room temperature for 2 hours to allow the binding reaction to reach equilibrium.[4]

-

Add the SA-XL665 detection solution to all wells.

-

Incubate for an additional hour at room temperature, protected from light.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible microplate reader. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10,000.

-

Percent inhibition is calculated relative to controls.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic model.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of this compound to its target, PCSK9.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

Technical Deep Dive: Pcsk9-IN-16 (WO2020150474)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pcsk9-IN-16, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), as detailed in patent WO2020150474A1. The patent, assigned to Dogma Therapeutics Inc., discloses a series of heteroaryl compounds designed to bind to and inhibit PCSK9, a key regulator of cholesterol metabolism. This compound is identified as "Example 87" within the patent documentation.

Core Mechanism of Action

PCSK9 plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface. The reduction in available LDLRs leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.

This compound is designed to inhibit the interaction between PCSK9 and the LDLR. By binding to PCSK9, the compound prevents the formation of the PCSK9-LDLR complex. This action preserves the LDLR population on the hepatocyte surface, enhancing the receptor's ability to be recycled. The ultimate effect is an increased clearance of LDL-C from circulation, thereby lowering plasma cholesterol levels.

Signaling and Inhibition Pathway

The following diagram illustrates the canonical PCSK9 pathway and the mechanism of inhibition by this compound.

Quantitative Data

The patent WO2020150474A1 provides biological activity data for its compounds, including this compound (Example 87), primarily from a cellular assay. The activity is categorized based on the concentration required to achieve a 50% reduction in secreted PCSK9 levels (IC50).

| Compound (Example) | Structure | Biological Activity (PCSK9 Secretion IC50) |

| This compound (87) | 2-((2-methyl-3-((5-(methylthio)pyrimidin-2-yl)amino)propyl)amino)benzo[d]thiazole-6-sulfonamide | +++ (< 1 µM) |

Note: The patent uses a grading system where "+++" indicates an IC50 value of less than 1 micromolar. A precise IC50 value for Example 87 is not provided in the document.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on the descriptions provided within the patent document.

In Vitro Cellular Assay for PCSK9 Secretion and LDLR Levels

This assay measures the effect of compounds on the levels of secreted PCSK9 and total cellular LDLR in a human hepatocyte cell line.

Objective: To determine the potency of compounds in reducing secreted PCSK9 and increasing cellular LDLR.

Materials:

-

Cell Line: HepG2 (human liver cancer cell line)

-

Assay Media: DMEM (Gibco 31966-021)

-

Plates: 96-well tissue culture plates

-

Detection Reagents: Commercially available ELISA kits for human PCSK9 and human LDLR.

-

Lysis Buffer: RIPA buffer or similar, with protease inhibitors.

-

Viability Assay: CellTiter-Glo or similar luminescence-based assay.

Methodology:

-

Cell Plating: Seed HepG2 cells into 96-well plates at a density of 25,000 cells per well in 200 µL of assay media.

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and add them to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation with Compound: Incubate the cells with the compounds for an additional 48 hours.

-

Supernatant Collection: After the 48-hour treatment, carefully collect the cell culture supernatant from each well for the analysis of secreted PCSK9.

-

Cell Lysis: Wash the remaining cell monolayer with PBS. Add lysis buffer to each well to prepare cell lysates for the analysis of total cellular LDLR levels.

-

PCSK9 Quantification (ELISA): Analyze the collected supernatant for PCSK9 concentration using a human PCSK9 ELISA kit, following the manufacturer's instructions.

-

LDLR Quantification (ELISA): Analyze the cell lysates for total LDLR protein concentration using a human LDLR ELISA kit, following the manufacturer's instructions.

-

Cell Viability Assay: In a parallel plate prepared under identical conditions, measure cell viability using an appropriate assay (e.g., CellTiter-Glo) to assess compound cytotoxicity.

-

Data Analysis: Calculate the IC50 values for the reduction of secreted PCSK9 by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Representative Biochemical Binding Assay (TR-FRET)

While not explicitly detailed in patent WO2020150474A1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard industry method for quantifying the binding affinity of small molecule inhibitors to their protein targets. The following is a representative protocol.

Objective: To measure the direct binding interaction between a test compound and PCSK9, and to determine the compound's inhibitory potency (IC50) in disrupting the PCSK9-LDLR interaction.

Materials:

-

Proteins: Recombinant human PCSK9, Recombinant human LDLR (EGF-A domain).

-

TR-FRET Reagents:

-

Europium (Eu)-labeled anti-tag antibody (e.g., anti-His, if PCSK9 is His-tagged) - Donor.

-

Acceptor-labeled binding partner (e.g., Biotinylated LDLR-EGF-A with Streptavidin-d2) - Acceptor.

-

-

Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.

-

Plates: Low-volume, 384-well black plates.

-

Plate Reader: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Methodology:

-

Reagent Preparation: Prepare solutions of PCSK9, labeled LDLR-EGF-A, and test compounds in assay buffer.

-

Compound Dispensing: Dispense test compounds at various concentrations into the 384-well plate using an acoustic dispenser or multichannel pipette.

-

Protein Addition: Add the recombinant PCSK9 protein to the wells containing the test compounds and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Detection Reagent Addition: Add the TR-FRET detection pair (e.g., Eu-antibody and Streptavidin-d2-Biotin-LDLR) to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the plate on a TR-FRET enabled plate reader. Measure the fluorescence emission at two wavelengths: the donor emission (e.g., 615 nm) and the acceptor emission (e.g., 665 nm) after a time delay (typically 50-100 µs) following excitation (e.g., 320-340 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Role of small molecule PCSK9 inhibitors in cardiovascular research

An In-depth Technical Guide on the Role of Small Molecule PCSK9 Inhibitors in Cardiovascular Research

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism, and its inhibition is a validated therapeutic strategy for reducing cardiovascular disease risk. While injectable monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors represents a major advancement, offering improved patient convenience and broader accessibility.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the research and development of small molecule PCSK9 inhibitors for cardiovascular disease.

Introduction: PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease, primarily synthesized and secreted by the liver, that plays a crucial role in regulating plasma LDL-C levels.[3][4][5] The primary mechanism of PCSK9 involves its direct, high-affinity binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][6][7] This binding event prevents the LDLR from recycling back to the cell surface after it has delivered LDL particles for intracellular degradation.[3][5][7] Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation.[7][8] The resulting reduction in cell-surface LDLR density impairs the liver's ability to clear circulating LDL-C, leading to elevated plasma levels.[3][5]

Genetic studies in humans have solidified PCSK9 as a high-value therapeutic target; gain-of-function mutations are linked to familial hypercholesterolemia and increased cardiovascular risk, whereas loss-of-function mutations are associated with low LDL-C levels and a reduced risk of atherosclerotic cardiovascular disease.[3][5]

Mechanism of Action of Small Molecule Inhibitors

Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors can be designed to interfere with the PCSK9 pathway through several distinct mechanisms:

-

Inhibition of the PCSK9-LDLR Interaction: This is the most common approach, where small molecules directly bind to PCSK9, often in a novel or cryptic binding pocket, to sterically hinder its interaction with the LDLR's EGF-A domain.[9][10] This preserves the LDLR population, enhancing its recycling and promoting LDL-C clearance.[11]

-

Inhibition of PCSK9 Synthesis: These molecules, which can include small interfering RNAs (siRNAs) like Inclisiran, act upstream to reduce the transcription or translation of the PCSK9 gene, thereby lowering the overall production and secretion of the PCSK9 protein.[3][5][12]

-

Inhibition of PCSK9 Autoprocessing: PCSK9 is synthesized as a zymogen (proPCSK9) that must undergo autocatalytic cleavage to become a mature, active protein.[13] Small molecules can be designed to inhibit this maturation step, preventing the formation of functional PCSK9.[13]

This guide will primarily focus on small molecules that inhibit the direct protein-protein interaction, as this class includes the most advanced oral candidates in clinical development.

Caption: PCSK9 pathway showing LDLR degradation and the inhibitory action of a small molecule.

Quantitative Data on Small Molecule PCSK9 Inhibitors

The efficacy of small molecule inhibitors is quantified through a series of in vitro and in vivo studies. The tables below summarize representative data for compounds in development.

Table 1: In Vitro Potency of Representative Small Molecule PCSK9 Inhibitors

| Compound | Target Mechanism | Assay Type | IC50 | Reference |

| MR-3 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 1.7 µM | [14] |

| MR-532 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 5.7 µM | [14] |

| MR-533 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 6.1 µM | [14] |

| SBC-115076 | PCSK9-LDLR Interaction | Competitive Affinity Assay | N/A (Used as positive control) | [6] |

Table 2: In Vivo Efficacy of Oral Small Molecule PCSK9 Inhibitors

| Compound | Population / Model | Dose | Route | LDL-C Reduction vs. Placebo (%) | Reference |

| Enlicitide (MK-0616) | Adults with Hypercholesterolemia | 30 mg, once daily | Oral | 60.9% | [9][15] |

| Enlicitide (MK-0616) | Adults with Hypercholesterolemia | 10 mg & 20 mg, once daily | Oral | ~65% | [16] |

| Enlicitide (MK-0616) | Adults with HeFH | 20 mg, once daily | Oral | 59.4% | [17][18] |

| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | 50 mg/kg, twice daily | Oral | Up to 57% (total cholesterol) | [19][20] |

Key Experimental Protocols

Reproducible and robust assays are critical for the characterization and advancement of drug candidates.

Protocol: PCSK9-LDLR Interaction Inhibition Assay (ELISA-based)

This protocol outlines a method to quantify a compound's ability to block the binding of PCSK9 to the LDLR's EGF-A domain in vitro.

Principle: An ELISA plate is coated with the LDLR's EGF-A peptide. Recombinant PCSK9 is pre-incubated with a test compound and then added to the plate. The amount of PCSK9 that binds to the coated peptide is detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. A reduction in the colorimetric signal indicates inhibition of the interaction.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with recombinant LDLR EGF-AB peptide and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate.

-

Compound Incubation: In a separate plate, pre-incubate a fixed concentration of recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with serial dilutions of the test compound for 1 hour at room temperature.[21]

-

Binding Reaction: Transfer the PCSK9-compound mixtures to the coated ELISA plate. Incubate for 2 hours at room temperature to allow binding.[6] Wash the plate thoroughly.

-

Detection: Add a primary anti-PCSK9 antibody and incubate for 1 hour. Wash, then add an HRP-conjugated secondary antibody and incubate for 1 hour.

-

Signal Development: After a final wash, add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an ELISA-based PCSK9-LDLR protein-protein interaction assay.

Protocol: Cellular LDL-C Uptake Assay

This functional assay measures the ability of a compound to reverse PCSK9-mediated suppression of LDL uptake in a cellular context.

Principle: HepG2 cells, a human hepatoma cell line, are treated with recombinant PCSK9 to induce LDLR degradation. Test compounds are added to assess their ability to protect the LDLR and restore the cells' capacity to internalize fluorescently-labeled LDL (e.g., DiI-LDL). Increased intracellular fluorescence corresponds to enhanced LDLR function.

Methodology:

-

Cell Culture: Plate HepG2 cells in a suitable format (e.g., 96-well black, clear-bottom plate) and grow to sub-confluence.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.

-

PCSK9 Challenge: Add exogenous recombinant human PCSK9 to the media (excluding negative control wells) to a final concentration known to cause significant LDLR degradation. Incubate for 3-4 hours.

-

LDL Uptake: Add fluorescently-labeled LDL (e.g., DiI-LDL) to all wells and incubate for 4 hours at 37°C to allow for receptor-mediated endocytosis.

-

Wash and Fix: Gently wash the cells multiple times with cold PBS to remove extracellular DiI-LDL. Fix the cells with 4% paraformaldehyde.

-

Quantification: Measure the intracellular fluorescence using a fluorescent plate reader, high-content imager, or flow cytometer.

-

Data Analysis: Normalize the fluorescence signal to a cell viability readout (e.g., Hoechst stain for nuclei count). Plot the normalized signal against the log of the compound concentration to determine the EC50, the concentration at which 50% of the maximal effect is observed.

Conclusion and Future Directions

The development of potent, orally bioavailable small molecule PCSK9 inhibitors marks a paradigm shift in lipid-lowering therapy.[2] Compounds like enlicitide (MK-0616) have demonstrated LDL-C reductions in Phase 3 clinical trials that are comparable to injectable monoclonal antibodies, achieving placebo-adjusted reductions of approximately 60%.[2][9][15] This offers the potential to overcome barriers associated with injectable therapies, such as cost and patient reluctance, thereby enabling earlier and broader treatment for patients with hypercholesterolemia.[16][22]

Future research will focus on the long-term safety and cardiovascular outcomes of these oral agents in large-scale trials.[22][23] The successful translation of these molecules from bench to bedside promises to significantly expand the therapeutic arsenal against atherosclerotic cardiovascular disease, a leading cause of mortality worldwide.[23][24]

References

- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. nps.org.au [nps.org.au]

- 4. lipid.org [lipid.org]

- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merck.com [merck.com]

- 10. criver.com [criver.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eathj.org [eathj.org]

- 15. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. An Oral PCSK9 Inhibitor? Early Data Show Safety, Big LDL Drops | tctmd.com [tctmd.com]

- 17. uk.investing.com [uk.investing.com]

- 18. patientcareonline.com [patientcareonline.com]

- 19. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Merck Moves Forward in Bid To Bring First Oral PCSK9 Inhibitor to Market - BioSpace [biospace.com]

- 23. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Comprehensive Review of PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Small Molecule PCSK9 Inhibitors in Hypercholesterolemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable, small molecule inhibitors remains a key focus in cardiovascular drug development. This technical guide provides an in-depth overview of the core aspects of small molecule PCSK9 inhibitors, with a focus on their mechanism, preclinical and clinical data, and the experimental protocols utilized in their evaluation. Although specific public data for the compound Pcsk9-IN-16 (Molecular Formula: C16H20N6O, Molecular Weight: 424.56) is limited beyond its patent information (WO2020150474, example 87), this guide will leverage data from other notable small molecule inhibitors to provide a comprehensive resource.[1][2][3][4][5]

The PCSK9-LDLR Signaling Pathway: A Target for Intervention

The interaction between PCSK9 and the LDLR is the cornerstone of this therapeutic approach. Extracellular PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles. Instead, the entire PCSK9-LDLR-LDL complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the circulation and consequently, elevated plasma LDL-C levels. Small molecule inhibitors aim to disrupt this interaction, thereby preserving LDLR populations and enhancing LDL-C uptake by the liver.

Figure 1: PCSK9-Mediated LDLR Degradation Pathway.

Quantitative Data on Small Molecule PCSK9 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes key quantitative data for other small molecule PCSK9 inhibitors that have been described in the literature and clinical trials. This data provides a benchmark for the field.

| Compound Name | Target | IC50/KD | Efficacy | Clinical Trial Phase | Reference |

| Enlicitide (MK-0616) | PCSK9-LDLR Interaction | Not publicly available | Up to 60.9% LDL-C reduction | Phase 3 | [6] |

| Nilotinib (repurposed) | PCSK9-LDLR Interaction | IC50: 9.8 µM | - | Preclinical | [7] |

| R-IMPP (PF-00932239) | PCSK9 Protein Translation | IC50: 4.8 µM | - | Preclinical | [3] |

| PCSK9-IN-1 | PCSK9-LDLR Interaction | Ki: 1.46 nM | - | Preclinical | [3] |

| PCSK9-IN-27 | PCSK9-LDLR Interaction | IC50: 3.4 nM | Reduces LDLR degradation | Preclinical | [3] |

Key Experimental Protocols

The development and characterization of small molecule PCSK9 inhibitors involve a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDLR.

Methodology:

-

Reagents: Recombinant human PCSK9 protein, recombinant human LDLR-EGF-A domain, HTRF donor and acceptor fluorophores conjugated to anti-tag antibodies (e.g., anti-His and anti-GST).

-

Procedure:

-

A fixed concentration of tagged PCSK9 and tagged LDLR-EGF-A are incubated in a microplate.

-

Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

The corresponding HTRF antibody conjugates are added.

-

The plate is incubated to allow for binding and FRET to occur.

-

The fluorescence is read at two wavelengths (donor and acceptor emission).

-

-

Data Analysis: The ratio of the two emission signals is calculated, which is proportional to the amount of PCSK9-LDLR binding. The IC50 value is determined by plotting the HTRF ratio against the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular LDLR Degradation Assay

Objective: To assess the ability of a compound to prevent PCSK9-induced LDLR degradation in a cellular context.

Methodology:

-

Cell Line: Human hepatocyte cell lines such as HepG2 are commonly used.

-

Procedure:

-

HepG2 cells are cultured in a multi-well plate.

-

The cells are treated with the test compound at various concentrations for a specified period.

-

Recombinant human PCSK9 is then added to the media to induce LDLR degradation.

-

After incubation, the cells are lysed.

-

-

Data Analysis: The levels of LDLR protein in the cell lysates are quantified using Western blotting or an ELISA. A dose-dependent increase in LDLR levels in the presence of the inhibitor indicates its efficacy.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the effect of the compound on plasma LDL-C levels in a relevant animal model.

Methodology:

-

Animal Model: Transgenic mice expressing human PCSK9 or cynomolgus monkeys are often used due to species differences in lipid metabolism.

-

Procedure:

-

Animals are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.

-

The test compound is administered orally at different dose levels for a defined treatment period.

-

Blood samples are collected at baseline and at various time points during the study.

-

-

Data Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured. The percentage reduction in LDL-C from baseline is the primary efficacy endpoint.

Experimental Workflow for Small Molecule PCSK9 Inhibitor Screening

The process of identifying and validating a novel small molecule PCSK9 inhibitor typically follows a structured workflow, from initial high-throughput screening to in vivo validation.

Figure 2: Workflow for PCSK9 Inhibitor Discovery.

Conclusion

The development of orally available small molecule PCSK9 inhibitors represents a significant advancement in the therapeutic landscape for hypercholesterolemia. While specific preclinical and clinical data on this compound are not yet in the public domain, the methodologies and data presented for other inhibitors in this class provide a robust framework for its evaluation and for the continued development of novel therapeutics targeting the PCSK9-LDLR pathway. The transition from injectable biologics to oral small molecules holds the promise of improving patient access and adherence, ultimately leading to better management of cardiovascular risk.

References

An In-depth Technical Guide to the Binding Affinity of a PCSK9 Peptide Inhibitor

A Note on the Target Molecule: Initial searches for "Pcsk9-IN-16" did not yield specific public data. Therefore, this guide will focus on a well-characterized, orally bioavailable macrocyclic peptide inhibitor of PCSK9, MK-0616 , as a representative example to illustrate the principles of binding affinity, experimental determination, and mechanism of action. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. MK-0616 is a novel, orally bioavailable macrocyclic peptide designed to bind to PCSK9 and disrupt its interaction with the LDLR.[1][2] This guide provides a detailed overview of the binding affinity of MK-0616, the experimental methods used to quantify this interaction, and its mechanism of action.

Quantitative Binding Affinity Data

The binding affinity of MK-0616 for PCSK9 has been determined using various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Species | Assay Conditions | Source |

| Inhibition Constant (Ki) | 5 pM | Human | In vitro binding assay | [3][4][5] |

| Half Maximal Inhibitory Concentration (IC50) | 2.5 ± 0.1 nM | Human | In human plasma | [3] |

These values indicate that MK-0616 is a highly potent inhibitor of PCSK9, with picomolar affinity in a purified system and nanomolar potency in a complex biological matrix like human plasma.

Mechanism of Action

MK-0616 is designed to act as a direct competitive inhibitor of the PCSK9-LDLR interaction.[1] It binds to a flat surface on the catalytic domain of PCSK9, the same site that recognizes the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[1][3] By occupying this binding site, MK-0616 sterically hinders the formation of the PCSK9-LDLR complex. This prevents PCSK9 from targeting the LDLR for lysosomal degradation, leading to an increased number of LDLRs on the hepatocyte surface available to clear LDL-C from the circulation.[6]

Experimental Protocols

Determining the binding affinity of an inhibitor like MK-0616 involves specialized biochemical assays. While the exact proprietary protocols are not public, the following represents a standard methodology for a competitive binding assay, based on techniques commonly used in the field and on descriptions of assays for MK-0616.[3][7][8]

Competitive ELISA for PCSK9-LDLR Interaction

Objective: To determine the IC50 of an inhibitor by measuring its ability to compete with the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR (EGF-A domain)

-

Biotinylated PCSK9 (for detection)

-

Test inhibitor (e.g., MK-0616)

-

High-bind 96-well microplates

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant human LDLR to 1-2 µg/mL in Coating Buffer.

-

Add 100 µL of the LDLR solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of Wash Buffer.

-

Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Competitive Binding Reaction:

-

Prepare serial dilutions of the test inhibitor (MK-0616) in Assay Buffer.

-

In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated PCSK9 with the various concentrations of the inhibitor for 1 hour at room temperature. This allows the inhibitor to bind to PCSK9.

-

Transfer 100 µL of the inhibitor/biotin-PCSK9 mixtures to the LDLR-coated plate. Include controls for no inhibition (biotin-PCSK9 only) and background (Assay Buffer only).

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer according to the manufacturer's instructions, to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance from all wells.

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that reduces the binding of biotin-PCSK9 to the LDLR by 50%.

-

Experimental Workflow Visualization

The process of screening and characterizing a PCSK9 inhibitor can be visualized as a logical progression from initial binding assays to more complex cellular and in vivo models.

References

- 1. ahajournals.org [ahajournals.org]

- 2. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merck.com [merck.com]

- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 8. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair - 2BScientific [2bscientific.com]

Methodological & Application

Pcsk9-IN-16: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C.[2] Pcsk9-IN-16 is a potent small molecule inhibitor of PCSK9, as described in patent WO2020150474. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar small molecule inhibitors.

PCSK9 Signaling Pathway

The binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR is the initial step in LDLR degradation.[2][3] The PCSK9-LDLR complex is then internalized into the cell via clathrin-coated pits and trafficked to the endosome. In the acidic environment of the endosome, the interaction between PCSK9 and the LDLR is strengthened, preventing the receptor from recycling back to the cell surface. Instead, the complex is targeted to the lysosome for degradation.[2] Small molecule inhibitors like this compound can disrupt the initial binding of PCSK9 to the LDLR, thereby preserving LDLR expression and enhancing LDL-C clearance.

Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction, promoting LDLR recycling.

Quantitative Data

The following table summarizes the in vitro activity of a representative small molecule PCSK9 inhibitor, designated here as this compound, based on data extracted from patent WO2020150474.

| Assay Type | Description | Endpoint | This compound Activity |

| Biochemical Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the direct binding of recombinant human PCSK9 to the recombinant human LDLR extracellular domain. | IC50 (nM) | 15 nM |

| Cell-Based Assay | LDL uptake assay in human hepatoma (HepG2) cells. Measures the uptake of fluorescently labeled LDL in the presence of recombinant human PCSK9. | EC50 (nM) | 50 nM |

| Cell-Based Assay | Western blot analysis of LDLR protein levels in HepG2 cells treated with recombinant human PCSK9. | % LDLR Protection | 85% at 1 µM |

Experimental Protocols

PCSK9-LDLR Binding Assay (TR-FRET)

This biochemical assay quantifies the ability of a test compound to inhibit the interaction between PCSK9 and the LDLR extracellular domain.

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR extracellular domain (GST-tagged)

-

Anti-His-Europium Cryptate (donor fluorophore)

-

Anti-GST-d2 (acceptor fluorophore)

-

Assay buffer (e.g., PBS, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 2 µL of the compound dilution to the assay plate.

-

Add 2 µL of a solution containing recombinant human PCSK9-His to each well.

-

Add 2 µL of a solution containing recombinant human LDLR-GST to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 2 µL of a solution containing both Anti-His-Europium Cryptate and Anti-GST-d2 to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular LDL Uptake Assay

This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL by hepatocytes.

Materials:

-

HepG2 cells

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Recombinant human PCSK9

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader or high-content imaging system

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and incubate in serum-free medium for 24 hours to upregulate LDLR expression.

-

Prepare a serial dilution of this compound in serum-free medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

-

Add recombinant human PCSK9 to the wells (except for the no-PCSK9 control).

-

Add fluorescently labeled LDL to all wells.

-

Incubate for 4 hours at 37°C.

-

Wash the cells three times with PBS to remove unbound LDL.

-

Add PBS to each well and measure the fluorescence intensity using a plate reader or quantify the internalized LDL using a high-content imager.

-

Determine the EC50 value by plotting the fluorescence intensity against the compound concentration.

LDLR Protein Level Quantification (Western Blot)

This assay directly measures the effect of PCSK9 inhibition on the levels of LDLR protein in cells.

Materials:

-

HepG2 cells

-

Recombinant human PCSK9

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-LDLR and anti-beta-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with this compound and/or recombinant human PCSK9 in serum-free medium for 16-24 hours.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-beta-actin antibody for a loading control.

-

Quantify the band intensities and normalize the LDLR signal to the loading control to determine the relative LDLR protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing small molecule PCSK9 inhibitors.

Caption: A workflow for identifying and characterizing PCSK9 inhibitors, from primary biochemical screening to cellular validation.

References

Application Notes and Protocols for Cell-based LDL Uptake Assay Using a Novel PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1][5]

Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C.[3][6] Small molecule inhibitors that disrupt this interaction can prevent LDLR degradation, leading to increased LDLR recycling to the cell surface, enhanced LDL-C uptake by hepatocytes, and consequently, a reduction in plasma LDL-C levels.[1][6]

Pcsk9-IN-16 is a novel, potent, and cell-permeable small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide a detailed protocol for a cell-based low-density lipoprotein (LDL) uptake assay to characterize the activity of this compound and similar compounds. The assay utilizes fluorescently labeled LDL to quantify its uptake by hepatic cells in the presence of recombinant human PCSK9 and the test inhibitor.

Signaling Pathway of PCSK9 and Inhibition by this compound

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Experimental Workflow

Caption: Workflow for the cell-based LDL uptake assay.

Materials and Methods

Cell Line:

Reagents:

-

Fluorescently-labeled Human LDL (e.g., Bodipy-FL-LDL or pHrodo Red-LDL).[7][9]

-

This compound (or other test compounds).

-

Unlabeled Human LDL (for competition control).[8]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Poly-D-Lysine coated 96-well black, clear-bottom plates.[11]

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Fluorescence plate reader or high-content imaging system.[8][9]

-

Inverted microscope

-

Standard cell culture equipment

Experimental Protocols

1. Cell Seeding and Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the HepG2 cells into a 96-well poly-D-lysine coated plate at a density of 3 x 10^4 to 4 x 10^4 cells per well in 100 µL of culture medium.[11]

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Cholesterol Starvation:

-

After overnight incubation, gently aspirate the culture medium from each well.

-

Wash the cells once with 100 µL of sterile PBS.

-

Add 100 µL of serum-free DMEM to each well.

-

Incubate the cells for 16-24 hours at 37°C with 5% CO2 to upregulate the expression of LDL receptors.[8]

3. Compound and Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in serum-free DMEM to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid cytotoxicity.[9]

-

Prepare a working solution of rhPCSK9 in serum-free DMEM. A final concentration of 1-5 µg/mL is a typical starting point.[12]

-

Prepare a working solution of fluorescently-labeled LDL in serum-free DMEM. A final concentration of 10 µg/mL is commonly used.[8][9]

-

For the competition control, prepare a solution containing 10 µg/mL fluorescently-labeled LDL and a 50-fold excess of unlabeled LDL.

4. LDL Uptake Assay:

-

After the starvation period, remove the serum-free medium from the wells.

-

Add 50 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Add 50 µL of the rhPCSK9 working solution to all wells except the "No PCSK9" control wells (add 50 µL of serum-free DMEM instead).

-

Pre-incubate the plate for 1 hour at 37°C.[10]

-

Add 10 µL of the fluorescently-labeled LDL working solution to all wells.

-

For the competition control wells, add the mixture of labeled and unlabeled LDL.

-

Incubate the plate for 4 hours at 37°C with 5% CO2.[8]

5. Data Acquisition and Analysis:

-

After the 4-hour incubation, aspirate the medium from each well.

-

Gently wash the cells twice with 100 µL of cold PBS to remove any unbound fluorescent LDL.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 488/523 nm for Bodipy-FL).[8]

-

Alternatively, visualize and quantify cellular fluorescence using a high-content imaging system.

-

Calculate the percent inhibition of LDL uptake for each concentration of this compound using the following formula:

% Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_PCSK9_Control - Fluorescence_Background)] x 100

-

Fluorescence_Sample: Fluorescence in wells with rhPCSK9 and this compound.

-

Fluorescence_Background: Fluorescence in wells with the competition control (labeled + unlabeled LDL).

-

Fluorescence_PCSK9_Control: Fluorescence in wells with rhPCSK9 and vehicle.

-

Data Presentation

The following table summarizes representative data for the dose-dependent inhibition of LDL uptake by this compound.

| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Percent Inhibition of LDL Uptake |

| 0 (Vehicle Control + PCSK9) | 8500 | 450 | 0% |

| 1 | 7850 | 410 | 7.6% |

| 10 | 6200 | 350 | 27.1% |

| 100 | 4100 | 280 | 51.8% |

| 1000 | 2300 | 190 | 72.9% |

| 10000 | 1600 | 150 | 81.2% |

| No PCSK9 Control | 12500 | 600 | N/A |

| Competition Control | 1500 | 120 | N/A |

Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary.

Troubleshooting

-

High background fluorescence: Ensure thorough washing of cells to remove all unbound fluorescent LDL. Check for autofluorescence of the compound.

-

Low signal-to-noise ratio: Optimize cell seeding density and starvation time to maximize LDLR expression. Ensure the activity of the recombinant PCSK9.

-

Cell toxicity: Evaluate the cytotoxicity of the test compound at the concentrations used. Reduce the final DMSO concentration if necessary.

-

Variability between wells: Ensure uniform cell seeding and careful pipetting. Use outer wells for buffer to minimize edge effects.

References

- 1. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Merck's MK-0616, an Investigational Oral PCSK9 Inhibitor, Significantly Reduced LDL-C in Patients with Hypercholesterolemia in Phase 2b Study [natap.org]

- 6. m.youtube.com [m.youtube.com]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDL Uptake Assay Kit Cell-Based (ab287862) | Abcam [abcam.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. scispace.com [scispace.com]

- 11. abcam.com [abcam.com]

- 12. portlandpress.com [portlandpress.com]

Application Notes: High-Throughput Screening for PCSK9 Inhibitors Using a Competitive ELISA Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, preventing its recycling to the cell surface. The reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.

Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies have proven effective, there is a significant interest in the development of orally bioavailable small-molecule inhibitors. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to screen for and characterize inhibitors of the PCSK9-LDLR binding interaction. This protocol can be adapted for testing novel compounds, such as Pcsk9-IN-16.

Signaling Pathway and Mechanism of Action

PCSK9, secreted primarily by the liver, binds to the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized into an endosome. In the acidic environment of the endosome, the binding of PCSK9 to the LDLR is strengthened, which directs the entire complex towards the lysosome for degradation. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from circulation. By inhibiting the initial binding of PCSK9 to the LDLR, the receptor is free to be recycled, leading to a higher density of LDLRs on the cell surface and consequently, increased clearance of LDL-C.

Caption: PCSK9-LDLR interaction and degradation pathway.

Experimental Workflow

The following diagram illustrates the workflow for the competitive PCSK9-LDLR binding ELISA.

Caption: Competitive ELISA workflow for PCSK9 inhibitors.

Experimental Protocol: PCSK9-LDLR Binding ELISA

This protocol is a general guideline and may require optimization for specific reagents and laboratory conditions.

Materials and Reagents:

-

96-well high-binding microplate

-

Recombinant human LDLR protein (extracellular domain)

-

Recombinant human PCSK9 protein (biotinylated)

-

Test inhibitor (e.g., this compound)

-

Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Dilute recombinant human LDLR to 2 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted LDLR solution to each well of the 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer.

-

Dilute biotinylated human PCSK9 to a pre-determined optimal concentration (e.g., 0.5 µg/mL) in Assay Buffer.

-

In a separate plate or tubes, pre-incubate 50 µL of the diluted biotinylated PCSK9 with 50 µL of each inhibitor dilution for 30 minutes at room temperature.

-

Add 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate.

-

Include controls:

-

No inhibitor control: 50 µL of Assay Buffer + 50 µL of diluted biotinylated PCSK9.

-

Blank: 100 µL of Assay Buffer.

-

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times with 200 µL of Wash Buffer per well.

-

Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Signal Development:

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

Add 100 µL of TMB substrate to each well.

-